molecular formula C8H6BFO2S B1439868 (6-Fluorobenzo[b]thiophen-2-yl)boronic acid CAS No. 501944-65-6

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

Cat. No. B1439868
M. Wt: 196.01 g/mol
InChI Key: SVGUNYFQHHUNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” is an organic compound with the molecular formula C8H6BFO2S and a molecular weight of 196.01 g/mol. It belongs to the class of organic compounds known as 1-benzothiophenes .


Molecular Structure Analysis

The molecular structure of “(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” consists of a benzo[b]thiophene ring substituted with a boronic acid and a fluorine atom. The boronic acid group is characterized by a carbon-boron bond, making this compound a member of the larger class of organoboranes .


Chemical Reactions Analysis

Boronic acids, including “(6-Fluorobenzo[b]thiophen-2-yl)boronic acid”, are known to participate in various chemical reactions. They are extensively used in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling . Protodeboronation of boronic esters is another reaction that boronic acids can undergo .

Scientific Research Applications

Organic Synthesis and Material Science Applications

Sensor Development

Boronic acid derivatives exhibit unique properties that make them suitable for developing sensors, particularly for detecting biologically relevant analytes. Yubo Wu et al. (2011) prepared chiral fluorescent bisboronic acid sensors using a thiophene moiety to enhance the process of photoinduced electron transfer (d-PET), demonstrating the application of boronic acid derivatives in enantioselective recognition, which is significant for biochemical and pharmaceutical research (Yubo Wu et al., 2011).

Fluorescent Molecular Rotors

Marisol Ibarra-Rodríguez et al. (2017) reported on fluorescent molecular rotors based on boron derived from Schiff bases, showcasing the synthesis, viscosity sensitivity, reversible thermochromism, and bioimaging applications. These findings suggest the potential of boronic acid derivatives in creating advanced materials for biological imaging and sensing technologies (Marisol Ibarra-Rodríguez et al., 2017).

Antiviral and Antitumor Applications

Boronic acid derivatives have also found applications in medicinal chemistry, particularly in the synthesis of compounds with antiviral and antitumor activities. For example, D. Xie et al. (2017) synthesized a series of novel α-aminophosphonates containing the 6-fluorobenzothiazole moiety, which exhibited significant antiviral activities, highlighting the potential of boronic acid derivatives in developing new antiviral agents (D. Xie et al., 2017).

Safety And Hazards

“(6-Fluorobenzo[b]thiophen-2-yl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

(6-fluoro-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGUNYFQHHUNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694397
Record name (6-Fluoro-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluorobenzo[b]thiophen-2-yl)boronic acid

CAS RN

501944-65-6
Record name (6-Fluoro-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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